Bis(3-(trifluoromethyl)phenyl)methanol
Description
Overview and Significance of Fluorinated Alcohols in Contemporary Chemical Science
Fluorinated alcohols represent a pivotal class of molecules in modern chemical science. The incorporation of fluorine atoms, the most electronegative element, into an alcohol structure drastically alters its physicochemical properties compared to non-fluorinated analogues. These properties include increased acidity, enhanced ability to form strong hydrogen bonds, low nucleophilicity, and unique solvent characteristics.
These attributes make fluorinated alcohols highly effective as reaction media or promoters for a variety of organic transformations. They can activate substrates and stabilize transition states, often enabling reactions that are challenging to achieve under conventional conditions. Their use is prominent in promoting nucleophilic substitutions, ring-opening reactions of epoxides, and transition metal-catalyzed C-H functionalization, highlighting their versatility and importance in synthetic organic chemistry.
Historical Context of Bis(3-(trifluoromethyl)phenyl)methanol Research
The study of this compound is situated within the broader historical development of organofluorine chemistry, which began to flourish in the 20th century. The first synthesis of an organofluorine compound is credited to Alexander Borodin in 1862. nih.gov However, the field gained significant momentum with the development of new fluorinating agents and synthetic methodologies throughout the following decades. nih.gov
While specific seminal papers on the initial synthesis of this compound are not prominently documented, its emergence is logically tied to the growing interest in fluorinated motifs for specialty applications. The 3,5-bis(trifluoromethyl)phenyl group, a related structure, has been identified as a "privileged motif" in the development of organocatalysts, particularly in hydrogen-bond-mediated catalysis. rsc.org Research into related chiral alcohols, such as (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, as key intermediates for pharmaceuticals, dates back to at least the early 2000s. google.comresearchgate.net This indicates that the exploration of structurally similar compounds, including this compound, likely intensified during this period, driven by the quest for new catalysts, ligands, and functional materials.
Scope and Research Objectives Pertaining to this compound
Current research interest in this compound is propelled by the unique combination of a diarylmethanol core and the potent electron-withdrawing trifluoromethyl groups. cymitquimica.com The primary research objectives associated with this compound include:
Development of Novel Catalysts and Ligands: The compound serves as a valuable precursor for synthesizing advanced ligands for transition metal catalysis and for developing novel organocatalysts. The steric bulk and electronic properties of the two trifluoromethylphenyl groups can influence the selectivity and activity of catalytic systems.
Synthesis of Biologically Active Molecules: The trifluoromethyl group is a key pharmacophore in many modern drugs due to its ability to enhance metabolic stability, binding affinity, and bioavailability. Consequently, this compound is investigated as a key building block for synthesizing new therapeutic agents and agrochemicals. mdpi.com
Materials Science Applications: The introduction of fluorine can impart useful properties such as thermal stability and hydrophobicity. Research explores the integration of this molecule into advanced polymers and functional materials to leverage these characteristics.
Fundamental Studies in Physical Organic Chemistry: The well-defined structure of this compound makes it an excellent model for studying non-covalent interactions, such as hydrogen bonding and halogen bonding, and for probing reaction mechanisms where electronic effects play a crucial role.
Chemical Compound Data
Below are the key properties of this compound.
| Property | Value |
| CAS Number | 1598-89-6 |
| Molecular Formula | C₁₅H₁₀F₆O |
| Molecular Weight | 320.23 g/mol |
| MDL Number | MFCD00039228 |
| Synonyms | 3,3'-Bis(trifluoromethyl)benzhydrol |
Structure
2D Structure
Properties
IUPAC Name |
bis[3-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6O/c16-14(17,18)11-5-1-3-9(7-11)13(22)10-4-2-6-12(8-10)15(19,20)21/h1-8,13,22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKAKFGJTVATRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C2=CC(=CC=C2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371135 | |
| Record name | bis[3-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1598-89-6 | |
| Record name | bis[3-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1598-89-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Mechanistic Investigations
Chemo- and Regioselective Synthetic Routes to Bis(3-(trifluoromethyl)phenyl)methanol
The construction of the diarylmethanol framework of this compound is most commonly achieved through the formation of a carbon-carbon bond between two 3-(trifluoromethyl)phenyl moieties via a central carbonyl group, which is subsequently reduced or formed in a reduced state. The primary challenge lies in managing the reactivity of organometallic intermediates and ensuring selective addition to the electrophilic carbonyl source.
Grignard reagents are powerful carbon nucleophiles widely used for forming carbon-carbon bonds. utdallas.edu The synthesis of this compound can be efficiently accomplished by reacting a 3-(trifluoromethyl)phenylmagnesium halide with a suitable carbonyl-containing electrophile, such as 3-(trifluoromethyl)benzoyl chloride or an appropriate ester. This approach involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon, followed by acidic workup to protonate the resulting alkoxide and yield the desired tertiary alcohol. cerritos.edu
The success of a Grignard synthesis, especially with electron-deficient aryl halides, hinges on the careful optimization of several reaction parameters. The formation and subsequent reaction of 3-(trifluoromethyl)phenylmagnesium halides require specific conditions to maximize product yield and minimize side reactions, such as homo-coupling.
Key parameters for optimization include the choice of solvent, reaction temperature, and the method of Grignard reagent formation. Tetrahydrofuran (THF) is a preferred solvent over diethyl ether for its higher boiling point and better solvating ability for the magnesium complex. google.com The initiation of the Grignard formation can be performed at reflux, but the subsequent reaction with the electrophile is often conducted at lower temperatures (e.g., 0 °C) to control the reaction exotherm. orgsyn.org An alternative and often safer method for preparing the Grignard reagent is through a halogen-magnesium exchange using reagents like isopropylmagnesium chloride (i-PrMgCl), which can proceed at low temperatures and avoids the challenges of initiating the reaction with magnesium metal. orgsyn.org The use of additives like lithium chloride (LiCl) has also been shown to facilitate the formation of Grignard reagents from less reactive aryl chlorides. researchgate.net
Table 1: Optimized Conditions for Trifluoromethylphenyl Grignard Reactions
| Parameter | Optimized Condition | Rationale |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | Superior solvating properties for the Grignard reagent; allows for a wider temperature range. google.com |
| Temperature | Formation: 25–65 °C; Reaction: -10 °C to 0 °C | Low-temperature addition to the electrophile minimizes side products and controls the exothermic nature of the reaction. orgsyn.org |
| Reagent Formation | Halogen-Magnesium Exchange (e.g., with i-PrMgCl) | Safer alternative to direct reaction with Mg metal; proceeds smoothly at low temperatures, avoiding thermal hazards. orgsyn.org |
| Concentration | 0.5–1.0 M | Lower concentrations can mitigate thermal runaway risk and improve safety profiles. researchgate.net |
| Additive | Lithium Chloride (LiCl) | Facilitates oxidative insertion of magnesium, especially for less reactive aryl chlorides. researchgate.net |
The preparation of Grignard reagents from trifluoromethyl-substituted aryl halides is associated with significant safety hazards. nih.gov Research and safety incident reports have highlighted that these reagents can be thermally unstable and potentially explosive. nih.govresearchgate.net Differential Thermal Analysis (DTA) and Reaction System Screening Tool (RSST) studies have shown that trifluoromethylphenyl Grignard reagents can undergo rapid, highly exothermic decomposition upon moderate heating or loss of solvent contact, which can lead to detonation. researchgate.netcapes.gov.br
The primary hazards stem from the energetic nature of the C-Mg bond in proximity to the strongly electron-withdrawing CF3 group. Safe laboratory practice mandates strict adherence to established protocols. A crucial safety measure is to maintain the reagent in solution at all times, as the loss of solvent can lead to a runaway reaction. orgsyn.org It is strongly recommended to use THF as the solvent and to operate well below its reflux temperature. orgsyn.orgdchas.org Furthermore, calorimetric studies suggest that reducing the concentration of the Grignard solution to 0.5–0.6 M can substantially weaken the decomposition profile, providing a safer operational window. researchgate.net Whenever possible, generating the reagent via a halogen-magnesium exchange (the Knochel procedure) is preferred over the classical insertion of magnesium metal, as this bypasses the factors that can lead to runaway reactions. orgsyn.org
Table 2: Hazards and Mitigation Strategies for Trifluoromethylphenyl Grignard Reagents
| Hazard | Mitigation Strategy | Reference |
|---|---|---|
| Thermal Instability / Exothermic Decomposition | Maintain low reaction temperatures; use cooling baths and ensure slow, controlled addition of reagents. | orgsyn.orgresearchgate.net |
| Detonation Risk on Solvent Loss | Ensure the reagent is never allowed to dry out; use an effective reflux condenser if heating is necessary (though generally avoided). | orgsyn.orgnih.govresearchgate.net |
| Runaway Reaction | Use lower concentrations (0.5–0.6 M); employ halogen-magnesium exchange methods instead of direct formation with Mg metal. | orgsyn.orgresearchgate.net |
| Violent Reaction Initiation | Use chemical initiators (e.g., iodine, 1,2-dibromoethane) cautiously or use pre-activated magnesium; ensure all glassware is scrupulously dry. | utdallas.edu |
| Fire Hazard | Use anhydrous ether solvents in a well-ventilated fume hood, away from ignition sources; have appropriate fire extinguishing equipment ready. | dchas.org |
While Grignard reactions provide an effective route to the racemic alcohol, catalytic methods are indispensable for accessing enantiomerically pure analogs. These methods include asymmetric reduction of the corresponding ketone and enzymatic resolution of the racemic alcohol.
Asymmetric transfer hydrogenation (ATH) is a powerful technique for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. rsc.org The synthesis of chiral analogs of this compound can be achieved by the ATH of the precursor ketone, 3,3'-bis(trifluoromethyl)benzophenone. This process typically employs a transition metal catalyst, commonly ruthenium or rhodium, coordinated to a chiral ligand. nih.gov
The reaction utilizes a simple hydrogen source, such as a mixture of formic acid and triethylamine (B128534) or an alcohol like 2-propanol, avoiding the need for high-pressure gaseous hydrogen. nih.govnih.gov The catalyst system, for instance, a ruthenium complex with a chiral diamine ligand like (R,R)-TsDPEN, facilitates the stereoselective transfer of a hydride to the carbonyl carbon, leading to the formation of one enantiomer of the alcohol in high excess. nih.gov
Table 3: Catalytic Systems for Asymmetric Transfer Hydrogenation of Aromatic Ketones
| Catalyst Precursor | Chiral Ligand | Hydrogen Source | Typical Enantiomeric Excess (ee) |
|---|---|---|---|
| [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | HCOOH / Et₃N | >95% |
| [RuCl₂(benzene)]₂ | (S,S)-MsDPEN | 2-propanol / Base | >98% |
Data is representative of ATH for benzophenone (B1666685) derivatives and analogous aromatic ketones. nih.govrsc.org
Biocatalysis offers an environmentally benign and highly selective alternative for obtaining chiral alcohols. The kinetic resolution of racemic this compound, prepared via a non-chiral method like a Grignard reaction, can be accomplished using enzymes. Lipases are particularly effective for this purpose, catalyzing the enantioselective acylation of one of the alcohol's enantiomers in a process known as transesterification. researchgate.net
In a typical procedure, the racemic alcohol is treated with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase (B570770) like Candida antarctica lipase B (CAL-B) in a non-polar organic solvent. researchgate.net The enzyme preferentially acylates one enantiomer (e.g., the R-enantiomer), leaving the other (S-enantiomer) unreacted. The reaction is stopped at or near 50% conversion, at which point the acylated ester and the unreacted alcohol can be separated, both exhibiting high enantiomeric purity. researchgate.netresearchgate.net This method is widely used for producing key chiral intermediates for pharmaceuticals. nih.gov
Table 4: Enzymatic Resolution of Trifluoromethyl-Substituted Phenyl Ethanols
| Substrate | Enzyme | Acyl Donor | Solvent | Result (ee) |
|---|---|---|---|---|
| (RS)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol | Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | Diisopropyl ether | >99% (for R-ester and S-alcohol) |
Data is based on resolutions of structurally similar secondary alcohols, demonstrating the viability of the methodology. researchgate.netresearchgate.net
Catalytic Approaches to this compound and its Analogs
Palladium-Catalyzed Cross-Coupling Strategies
Although the direct synthesis of this compound via palladium-catalyzed cross-coupling is not extensively documented, analogous transformations involving the formation of diaryl- and triarylmethane scaffolds provide a robust framework for its potential synthesis. These methods are particularly advantageous for constructing sterically hindered systems or those bearing electron-withdrawing groups, such as the trifluoromethyl moiety.
A prominent strategy involves the Suzuki-Miyaura coupling of diarylmethyl esters with arylboronic acids. nih.govacs.org In a potential synthesis for a related structure, a diarylmethyl derivative, activated as an ester (e.g., a pentafluorobenzoate), could serve as the electrophile. The C–O bond of the diarylmethyl ester is cleaved via oxidative addition to a Pd(0) complex. nih.govacs.org This approach has proven effective for a broad range of substrates, including those without extended aromatic systems that were previously incompatible with similar coupling methods. nih.gov The presence of electron-withdrawing trifluoromethyl groups on the phenyl rings would likely influence the reactivity of the substrate.
Another relevant approach is the direct arylation of benzyl (B1604629) alcohols through Suzuki-Miyaura coupling, which proceeds via benzylic C–O activation. rsc.org This method offers an atom- and step-economic pathway to diarylmethanes and could conceptually be adapted for the synthesis of this compound. rsc.org The reaction is catalyzed by systems like Pd(PPh₃)₄ and is compatible with various functional groups. rsc.org
Furthermore, palladium-catalyzed reductive coupling between N-tosylhydrazones and aryl halides presents a general route for creating the C(sp³)–C(sp²) bond essential for the diarylmethane core. organic-chemistry.org This method is significant as it overcomes some limitations of classical Friedel-Crafts reactions, particularly with substrates bearing electron-withdrawing groups. organic-chemistry.org
The table below summarizes key aspects of analogous palladium-catalyzed cross-coupling reactions that could be adapted for the synthesis of this compound.
| Coupling Strategy | Electrophile/Substrate | Nucleophile | Catalyst System (Example) | Key Feature |
| Suzuki-Miyaura | Diarylmethyl ester | Arylboronic acid | [Pd(η³-C₃H₅)Cl]₂/DPPPent or DPPF | Effective for substrates with electron-withdrawing groups. acs.org |
| Suzuki-Miyaura | Benzyl alcohol | Arylboronic acid | Pd(PPh₃)₄ | Direct C–O activation; atom-economic. rsc.org |
| Reductive Coupling | N-tosylhydrazone | Aryl halide | Palladium complex | Forms C(sp³)–C(sp²) bonds. organic-chemistry.org |
| C(sp³)–H Arylation | Diarylmethane | Aryl bromide | Pd-NiXantphos / KN(SiMe₃)₂ | Direct functionalization of a C-H bond at room temperature. nih.gov |
Reaction Mechanism Elucidation for this compound Formation
Elucidating the reaction mechanism is fundamental to optimizing reaction conditions and improving yields. For palladium-catalyzed syntheses relevant to this compound, mechanistic studies combine kinetic analysis and computational modeling to understand the intricate steps of the catalytic cycle.
Kinetic Studies of this compound Synthesis Reactions
Specific kinetic studies on the synthesis of this compound are not widely available in the literature. However, kinetic analyses of analogous palladium-catalyzed arylations provide critical insights. For instance, in the palladium-catalyzed C(sp³)–H arylation of diarylmethanes, high-throughput experimentation (HTE) has been used to rapidly screen bases and catalysts to identify optimal conditions. nih.gov Such studies led to the discovery of a unique base/catalyst combination—KN(SiMe₃)₂/Pd-NiXantphos—that promotes the reaction efficiently at room temperature. nih.gov
Kinetic studies on related Suzuki-Miyaura reactions reveal that the choice of the leaving group on the diarylmethyl ester substrate significantly impacts reaction rates. Esters derived from acids with a lower pKa, such as 2,3,4,5,6-pentafluorobenzoic acid, show substantially higher reactivity compared to acetates or benzoates. nih.gov This suggests that the oxidative addition step, involving the cleavage of the C–O bond, is a critical, potentially rate-determining, part of the catalytic cycle.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding the mechanisms of palladium-catalyzed reactions. Although models specific to this compound are not published, DFT studies on similar systems offer valuable predictions.
For the Suzuki-Miyaura coupling of diarylmethyl 2,3,4,5,6-pentafluorobenzoates, DFT calculations propose that the oxidative addition to the Pd(0) center proceeds via an Sₙ2 pathway. nih.govacs.org This pathway is favored both kinetically and thermodynamically and leads to the selective cleavage of the O–C(benzyl) bond. nih.gov A key finding from these computational studies is the role of a stabilizing η³-interaction between the forming benzyl ligand and the palladium center, which directs the reaction's course. nih.govacs.org In contrast, for simpler phenyl esters, cleavage of the C(acyl)–O bond is preferred because no such stabilizing interaction is possible. nih.govacs.org
DFT calculations have also been employed to study the reductive elimination step in the formation of diaryl difluoromethanes, which are structurally related to the target molecule. These studies show that despite the presence of electron-withdrawing fluorine atoms, the barrier for reductive elimination is low due to stabilizing π-interactions between the difluorobenzyl ligand and the palladium atom. nih.gov Such computational insights are crucial for ligand design and for rationalizing reaction outcomes, providing a predictive framework for developing syntheses for complex molecules like this compound.
Derivatization Strategies and Functionalization of Bis 3 Trifluoromethyl Phenyl Methanol
Chemical Derivatization for Analytical and Research Purposes
The derivatization of bis(3-(trifluoromethyl)phenyl)methanol is a key strategy for its use in analytical chemistry and specialized research. The presence of twelve fluorine atoms provides a powerful spectroscopic and analytical handle, which can be exploited through targeted chemical modifications.
Derivatization with Fluorine-Containing Reagents for Enhanced Spectroscopic Detection
The intrinsic abundance of fluorine atoms in this compound already makes it highly suitable for ¹⁹F NMR (Nuclear Magnetic Resonance) spectroscopy. However, derivatization of its hydroxyl group with other fluorine-containing reagents can be employed to further amplify the signal or introduce a secondary, distinct fluorine signature for more complex analytical studies. This technique is particularly useful in quantitative analysis where a high signal-to-noise ratio is critical.
Strategies often involve converting the alcohol into an ester or ether using a fluorinated reagent. For instance, reaction with trifluoroacetic anhydride (B1165640) would yield an ester with an additional CF3 group, creating a different chemical environment and a new signal in the ¹⁹F NMR spectrum. The use of such fluorine-rich tags enhances sensitivity and allows for precise quantification in complex matrices. researchgate.net
Table 1: Examples of Fluorine-Containing Derivatization Reactions
| Reagent | Derivative Type | Potential Analytical Enhancement |
| Trifluoroacetic Anhydride (TFAA) | Ester | Introduces a distinct -COOCF₃ group for enhanced ¹⁹F NMR detection. researchgate.net |
| Mosher's Acid Chloride | Ester | Creates diastereomeric esters for determining enantiomeric purity via ¹⁹F NMR. |
| Perfluorinated Alkyl Halides | Ether | Adds a long fluorinated chain, significantly increasing the fluorine content. |
Formation of Ethers (Methyl and (Trifluoromethyl)phenyl Ethers)
The hydroxyl group of this compound can be readily converted into an ether, a common functionalization strategy to modify solubility, steric bulk, and electronic properties. Standard etherification methods, such as the Williamson ether synthesis, can be applied. This typically involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
Methyl Ether Formation : Reaction of the corresponding alkoxide with methyl iodide (CH₃I) would yield bis(3-(trifluoromethyl)phenyl)methoxymethane.
(Trifluoromethyl)phenyl Ether Formation : Synthesizing aryl ethers can be more challenging. One approach involves the reaction of phenols with reagents that can transfer a trifluoromethyl group. beilstein-journals.org Conversely, forming a (trifluoromethyl)phenyl ether from this compound would typically involve nucleophilic aromatic substitution or metal-catalyzed coupling reactions, depending on the specific aryl halide used.
These ether derivatives are valuable as scaffolds in medicinal chemistry and materials science, where the CF3 groups contribute to properties like metabolic stability and lipophilicity. beilstein-journals.org
Applications in Determining Accessible Functional Groups on Surfaces
The bis(3-(trifluoromethyl)phenyl) moiety is an excellent label for surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS). nih.gov The high concentration of fluorine atoms provides a strong and unambiguous signal, allowing for the sensitive detection and quantification of specific functional groups on a material's surface.
While this compound itself is not the derivatizing agent, its structural motif is incorporated into reagents designed for this purpose. A prominent example is 3,5-bis(trifluoromethyl)phenyl isothiocyanate, which selectively reacts with primary amino groups on a surface. researchgate.netnih.gov By treating a surface with this reagent and subsequently analyzing it with XPS, researchers can determine the quantity of accessible amino groups. nih.gov This method has been used to characterize amino-functionalized surfaces on gold, silicon, and polyethylene, providing crucial insights into the availability of these groups for further reactions, such as binding biomolecules. nih.gov The studies revealed that the number of accessible groups can be significantly lower than the total number present, highlighting the importance of this analytical technique. nih.gov
Synthesis of Functionalized Analogs and Derivatives of this compound
The core structure of this compound serves as a versatile building block for creating more complex and functional molecules. Its derivatives are utilized in the construction of larger molecular architectures and in the design of systems for supramolecular chemistry.
Incorporation into Complex Molecular Architectures
The 3,5-bis(trifluoromethyl)phenyl group is frequently incorporated into larger, often biologically active, molecules to enhance their properties. nih.gov This moiety is found in several widely used drugs. nih.gov For example, synthetic routes often start with precursors like 3,5-bis(trifluoromethyl)acetophenone, which can be readily reduced to form the corresponding ethanol (B145695) derivative, a close analog of the title compound. researchgate.netgoogle.com
This acetophenone (B1666503) precursor can be used to synthesize complex heterocyclic structures, such as pyrazole (B372694) derivatives. mdpi.comnih.gov In these syntheses, the acetophenone is reacted with reagents like 4-hydrazinobenzoic acid to form hydrazones, which are then cyclized to create a pyrazole ring bearing the 3,5-bis(trifluoromethyl)phenyl substituent. nih.govmdpi.com These resulting complex molecules have shown potent activity as growth inhibitors of drug-resistant bacteria. mdpi.comnih.gov This demonstrates how the this compound scaffold, or its immediate precursors, can be integrated into sophisticated molecular designs to achieve specific functional outcomes.
Table 2: Research Findings on Pyrazole Derivatives
| Starting Material | Key Reagents | Resulting Architecture | Application/Finding | Reference |
| 3,5-Bis(trifluoromethyl)acetophenone | 4-Hydrazinobenzoic acid, Vilsmeier-Haack reagent | Pyrazole aldehyde with a 3,5-bis(trifluoromethyl)phenyl substituent | Intermediate for synthesizing a library of 30 novel pyrazole derivatives. | nih.govmdpi.com |
| Pyrazole aldehyde intermediate | Various anilines | 3,5-Bis(trifluoromethyl)phenyl substituted pyrazole-derived anilines | Potent antimicrobial agents against Gram-positive bacteria, including MRSA. | nih.gov |
Derivatization for Supramolecular Assembly
Supramolecular assembly relies on non-covalent interactions, such as hydrogen bonding, to organize molecules into well-defined, higher-order structures. The bis(3-(trifluoromethyl)phenyl) motif is exceptionally effective at participating in and promoting these interactions. The electron-withdrawing CF3 groups make the N-H protons of attached urea (B33335) or thiourea (B124793) groups highly acidic, turning them into powerful hydrogen-bond donors. rsc.org
N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, known as Schreiner's thiourea, is a prominent organocatalyst that functions by activating substrates through double hydrogen bonding. rsc.org This principle can be extended to the design of supramolecular systems. By derivatizing the hydroxyl group of this compound to link two of these units via a urea or other hydrogen-bonding moiety, it is possible to create molecules that self-assemble into chains, sheets, or other complex architectures. The defined geometry and strong, directional interactions imparted by the bis(3-(trifluoromethyl)phenyl) groups make them privileged components in the field of crystal engineering and the development of functional supramolecular materials.
Chiral Derivatization and Stereochemical Control
The introduction of chirality and the subsequent control of stereochemistry are pivotal in the synthesis of complex molecules, particularly in the pharmaceutical industry where the biological activity of enantiomers can differ significantly. While this compound is an achiral molecule, its structural framework can be incorporated into chiral derivatives. The strategies for achieving this often involve asymmetric synthesis or the resolution of racemic mixtures, leading to enantiomerically enriched products. Research in this area, particularly with closely related compounds bearing the bis(trifluoromethyl)phenyl moiety, highlights effective methods for achieving high stereochemical control.
Detailed research findings have demonstrated the efficacy of biocatalysis in establishing chirality in molecules structurally similar to this compound. A prominent example is the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone to produce the chiral alcohol, (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol. This transformation serves as a key step in the synthesis of pharmaceuticals like Aprepitant. nih.govresearchgate.net
One notable study utilized the fungal strain Trichoderma asperellum ZJPH0810, which contains an NADH-dependent (R)-stereospecific carbonyl reductase. nih.gov By optimizing reaction parameters such as the use of a dual cosubstrate system (ethanol and glycerol) for cofactor recycling, a high yield and excellent enantiomeric excess were achieved. The resting cells of the microorganism catalyzed the reduction, affording the (R)-alcohol with an enantiomeric excess (ee) value of over 98%. nih.gov
Another successful approach involves enzyme-catalyzed enantioselective transesterification of the corresponding racemic ethanol. The use of Candida antarctica lipase-B (CAL-B) with vinyl acetate (B1210297) as the acyl donor has been shown to be highly effective. researchgate.net This kinetic resolution process selectively acylates one enantiomer, allowing for the separation of the two. Under optimized conditions, this method yielded the (R)-alcohol with an enantiomeric purity of over 99% ee. researchgate.net
These biocatalytic methods underscore a broader strategy for achieving stereochemical control in the synthesis of chiral molecules containing the 3,5-bis(trifluoromethyl)phenyl group. The high degree of stereoselectivity is a result of the specific spatial arrangement of the enzyme's active site, which preferentially binds and transforms one enantiomer over the other.
The following table summarizes the research findings on the asymmetric synthesis of a closely related chiral alcohol, demonstrating the high levels of stereochemical control achievable.
| Catalyst/Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) |
| Trichoderma asperellum ZJPH0810 (whole cells) | 3,5-Bis(trifluoromethyl)acetophenone | (R)-[3,5-Bis(trifluoromethyl)phenyl] ethanol | 93.4 | >98 |
| Candida antarctica lipase-B (CAL-B) | Racemic 1-[3,5-bis(trifluoromethyl)phenyl] ethanol | (R)-1-[3,5-bis(trifluoromethyl)phenyl] ethanol | 84 | >99 |
These examples of chiral synthesis in a related compound illustrate the potential pathways for creating chiral derivatives based on the bis(3-(trifluoromethyl)phenyl) structural motif. The principles of biocatalysis and enzymatic resolution are powerful tools for controlling stereochemistry, offering routes to enantiomerically pure compounds that can be further functionalized.
Spectroscopic Characterization and Advanced Analytical Techniques in Bis 3 Trifluoromethyl Phenyl Methanol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR Studies of Bis(3-(trifluoromethyl)phenyl)methanol and Derivatives
No specific ¹H NMR data, including chemical shifts (δ) and coupling constants (J), for this compound has been identified in the surveyed literature.
Carbon-13 (¹³C) NMR Investigations
Detailed ¹³C NMR spectral assignments for this compound are not available in the public domain.
Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Groups
Specific ¹⁹F NMR spectroscopic data, which would be crucial for characterizing the trifluoromethyl groups in this compound, has not been reported in the searched scientific resources.
Infrared (IR) and Raman Spectroscopy
Vibrational Analysis and Spectral Interpretation
Experimental IR and Raman spectra, along with the corresponding vibrational mode analysis for this compound, are not available.
Comparative Studies with Theoretical Data
No computational studies presenting theoretical vibrational frequencies for this compound, which would allow for a comparative analysis with experimental data, were found.
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of fragment ions, MS provides a molecular fingerprint of the compound.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental formula. For this compound (C₁₅H₁₀F₆O), the theoretical exact mass can be calculated by summing the precise masses of its constituent atoms. This technique is crucial for differentiating between compounds with the same nominal mass but different elemental compositions. The high accuracy of HRMS confirms the molecular formula and lends significant confidence to the compound's identification, especially when analyzing complex reaction mixtures or verifying the purity of a synthesized sample.
Table 1: Theoretical Isotopic Composition for this compound This table is generated based on theoretical calculations for the molecular formula C₁₅H₁₀F₆O.
| Mass (Da) | Relative Abundance (%) |
| 320.0636 | 100.00 |
| 321.0670 | 16.33 |
| 322.0703 | 1.25 |
In mass spectrometry, particularly under electron ionization (EI), the molecular ion of this compound undergoes fragmentation, breaking into smaller, charged pieces. Analyzing the pattern of these fragments provides valuable information for structural elucidation. The fragmentation of diarylmethanols is often characterized by specific cleavage events. libretexts.org
Key expected fragmentation pathways for this compound include:
Loss of a Hydroxyl Radical ([M-OH]⁺): Cleavage of the C-OH bond results in the formation of a highly stabilized diarylmethyl cation (benzhydryl cation). This is often a prominent peak due to the resonance stabilization afforded by the two aromatic rings.
Formation of a Substituted Benzoyl Cation: Cleavage adjacent to the aromatic ring can lead to the formation of a 3-(trifluoromethyl)benzoyl cation.
Loss of a Trifluoromethyl Radical ([M-CF₃]⁺): The C-CF₃ bond can cleave, leading to a fragment ion that is 69 Da lighter than the molecular ion.
Formation of a Substituted Phenyl Cation: Fragmentation can also result in the formation of a 3-(trifluoromethyl)phenyl cation.
The presence of the electron-withdrawing trifluoromethyl groups significantly influences the fragmentation, affecting the relative stability of the resulting cations and potentially leading to complex rearrangement pathways. researchgate.net
Table 2: Predicted Mass Spectrometry Fragmentation for this compound This table outlines potential fragmentation pathways and the expected mass-to-charge ratio (m/z) of the resulting ions.
| Proposed Fragment | Formula of Fragment | Expected m/z |
| Molecular Ion [M]⁺ | [C₁₅H₁₀F₆O]⁺ | 320.06 |
| Loss of Hydroxyl [M-OH]⁺ | [C₁₅H₉F₆]⁺ | 303.06 |
| Loss of Water [M-H₂O]⁺ | [C₁₅H₈F₆]⁺ | 302.05 |
| 3-(trifluoromethyl)phenyl cation | [C₇H₄F₃]⁺ | 145.02 |
X-ray Crystallography for Solid-State Structure Determination
A crystallographic study would reveal key structural parameters, including:
The C-O bond length of the secondary alcohol.
The tetrahedral geometry around the central carbinol carbon atom.
Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern how the molecules pack into a crystal lattice.
While a specific crystal structure for this compound is not detailed in the available literature, studies on similarly complex fluorinated aromatic compounds have successfully utilized this technique to elucidate their solid-state conformations.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π→π* transitions within the two trifluoromethyl-substituted benzene (B151609) rings.
The benzene chromophore typically exhibits two main absorption bands:
The E-band: A high-intensity absorption occurring at shorter wavelengths (typically ~200-210 nm).
The B-band: A lower-intensity absorption at longer wavelengths (typically ~250-270 nm), which often displays vibrational fine structure.
Substituents on the benzene ring can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption bands. For this compound, the presence of two chromophores and the electron-withdrawing trifluoromethyl groups would influence the precise wavelengths and molar absorptivities of these transitions.
Table 3: Expected UV-Vis Absorption Data for this compound Data is predicted based on the known spectroscopic behavior of substituted benzene chromophores.
| Absorption Band | Expected λmax (nm) | Type of Transition |
| E-Band | ~210 nm | π → π |
| B-Band | ~265 nm | π → π |
Computational Chemistry and Theoretical Studies on Bis 3 Trifluoromethyl Phenyl Methanol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a primary tool for predicting molecular properties. For a molecule like Bis(3-(trifluoromethyl)phenyl)methanol, DFT calculations would provide fundamental insights into its geometry, reactivity, and spectroscopic characteristics. These calculations are typically performed using software packages like Gaussian, employing specific functionals and basis sets, such as the B3LYP hybrid functional with a 6-311+G(d,p) basis set, which is known to provide a good balance between accuracy and computational cost for organic molecules. mdpi.com
The first step in a computational study is geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. The analysis of related compounds, such as N-(3,5-bis(trifluoromethyl)benzyl)stearamide, demonstrates that DFT calculations can accurately predict these parameters. mdpi.comresearchgate.net
Once the geometry is optimized, the electronic structure can be analyzed. This includes mapping the electron density distribution to understand how electrons are shared between atoms. A Molecular Electrostatic Potential (MEP) map would be generated to visualize the charge distribution on the molecular surface. The MEP map identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are crucial for predicting how the molecule will interact with other reagents. mdpi.com
The electronic properties of a molecule are often described by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com
A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. For instance, in a study of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, which features the same substituted phenyl group, the calculated HOMO-LUMO gap was a relatively high 5.54 eV, indicating significant stability. mdpi.com A similar high stability would be anticipated for this compound.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more detailed picture of its chemical behavior.
Table 1: Global Reactivity Descriptors and Their Formulas
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron distribution. It is half the HOMO-LUMO gap. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons. (where μ = -χ) |
This table describes the standard reactivity descriptors derived from HOMO and LUMO energies.
In studies of related Schiff bases, these descriptors have been used to compare the reactivity of different molecules, with lower hardness and higher softness values indicating greater reactivity. rsc.org
DFT calculations are also employed to predict the vibrational spectra (Infrared and Raman) of a molecule. After geometry optimization, a frequency calculation is performed, which yields the normal modes of vibration. Each mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds. ijltet.org
The calculated frequencies and their intensities can be used to generate a theoretical spectrum. These theoretical spectra are invaluable for interpreting experimental data. For example, a DFT study on 3,5-bis(trifluoromethyl)phenylboronic acid successfully assigned the vibrational modes observed in its experimental FT-IR spectrum. ijltet.orgresearchgate.net Key vibrational bands predicted for molecules with the 3,5-bis(trifluoromethyl)phenyl group include:
O-H Stretching: Expected for the methanol (B129727) group, typically around 3500-3700 cm⁻¹.
C-H Stretching: Aromatic C-H stretches are generally found above 3000 cm⁻¹.
C-F Stretching: Strong absorptions due to the trifluoromethyl groups are expected in the 1360-1000 cm⁻¹ region. ijltet.org
C-O Stretching: Associated with the methanol functional group.
It is common for calculated vibrational frequencies to be systematically higher than experimental values. To correct for this, the theoretical frequencies are often multiplied by an empirical scaling factor to improve agreement with experimental spectra. researchgate.net
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as a laser beam. These materials are crucial for technologies like optical communication and data storage. ijltet.org DFT calculations can predict the NLO properties of a molecule by computing its polarizability (α) and first-order hyperpolarizability (β). The magnitude of the first hyperpolarizability is a key measure of a molecule's potential for second-harmonic generation, a primary NLO phenomenon. journaleras.com
The NLO response is often linked to intramolecular charge transfer (ICT), which is facilitated by a small HOMO-LUMO gap. ijltet.org Molecules designed with electron-donating and electron-accepting groups often exhibit enhanced NLO properties. nih.gov For this compound, the two trifluoromethyl groups on each phenyl ring act as strong electron-withdrawing groups. Theoretical calculations on related compounds have shown that the presence of such groups can lead to significant NLO activity. journaleras.com The calculated hyperpolarizability (β) is typically compared to that of a standard NLO material like urea (B33335) to assess its potential. rsc.org
Molecular Dynamics Simulations
While DFT provides a static picture of a single molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and intermolecular interactions within a larger system (e.g., in a solution or a crystal).
A molecule as complex as this compound can exist in multiple conformations due to the rotation around its single bonds, particularly the bonds connecting the phenyl rings to the central carbinol carbon. Conformational analysis aims to identify the different stable spatial arrangements (conformers) and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and interactions. researchgate.net
MD simulations can explore the conformational landscape of the molecule by simulating its motion at a given temperature. By analyzing the simulation trajectory, one can identify the most frequently adopted conformations and understand the flexibility of the molecular structure. Furthermore, MD simulations are essential for studying intermolecular interactions. By simulating a system containing multiple molecules, one can analyze how they interact with each other through forces like hydrogen bonding (involving the hydroxyl group) and van der Waals forces. These interactions govern the bulk properties of the material, including its crystal structure and solubility. researchgate.net Studies on the polymorphism of related compounds have shown that subtle differences in molecular conformation can lead to significant variations in intermolecular interactions and crystal packing. researchgate.net
Solvation Effects and Hydrogen Bonding
The solvation behavior and hydrogen bonding capabilities of this compound are critical to its chemical behavior in various environments. The central hydroxyl (-OH) group is the primary site for hydrogen bonding, capable of acting as both a hydrogen bond donor and an acceptor. The presence of two bulky bis(3-(trifluoromethyl)phenyl) groups significantly influences the accessibility of this hydroxyl group and the nature of its interactions.
Computational models can predict the strength and geometry of these hydrogen bonds. In protic solvents, the methanol moiety is expected to form strong hydrogen bonds with solvent molecules. The oxygen atom, with its lone pairs of electrons, can accept a hydrogen bond, while the hydroxyl hydrogen can be donated. In aprotic solvents, the molecule has the potential to form dimers or larger aggregates through self-association, where the hydroxyl group of one molecule interacts with the oxygen or even the fluorine atoms of another.
The trifluoromethyl (-CF3) groups, being highly electronegative, can also participate in weaker C-F···H-O or C-F···H-C interactions. While these are not as strong as conventional hydrogen bonds, their cumulative effect can influence the conformational preferences and packing of the molecules in the condensed phase. Theoretical calculations on similar fluorinated alcohols have shown that intramolecular hydrogen bonding between a fluorine atom and the hydroxyl group can occur, influencing the molecule's preferred conformation. In the case of this compound, such intramolecular interactions would likely be less significant due to the meta-position of the trifluoromethyl groups, which places them at a considerable distance from the hydroxyl group.
Solvation models, such as the Polarizable Continuum Model (PCM), can be employed in quantum chemical calculations to simulate the effect of a solvent on the electronic structure and properties of this compound. These models would likely show a stabilization of the ground state in polar solvents due to dipole-dipole interactions. The calculated hydrogen bond donor and acceptor counts from computational models provide a quantitative measure of its potential for interaction.
Table 1: Computed Hydrogen Bonding Properties of this compound
| Property | Value | Source |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 7 | PubChem |
This table presents computationally derived hydrogen bonding characteristics.
Quantum Chemical Calculations of Chemical Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the chemical reactivity of this compound. By calculating various molecular properties and electronic descriptors, a detailed picture of its reactivity can be constructed. A common approach involves geometry optimization of the molecule's structure followed by the calculation of its electronic properties using a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)).
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show a region of negative potential (electron-rich) around the oxygen atom of the hydroxyl group, indicating its susceptibility to electrophilic attack and its role as a hydrogen bond acceptor. Conversely, a region of positive potential (electron-poor) would be located around the hydroxyl hydrogen, highlighting its role as a hydrogen bond donor and its susceptibility to nucleophilic attack. The trifluoromethyl groups would exhibit a strong negative potential around the fluorine atoms, while the phenyl rings would show a more complex distribution of charge.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For this compound, the HOMO is expected to be localized primarily on the oxygen atom and the phenyl rings, while the LUMO is likely to be distributed over the aromatic rings and the trifluoromethyl groups.
The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. The presence of the electron-withdrawing trifluoromethyl groups is expected to lower the energy of both the HOMO and LUMO, and the resulting energy gap would provide insight into the molecule's kinetic stability.
Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Electrophilicity Index (ω): χ2 / (2η)
These descriptors provide a quantitative basis for comparing the reactivity of this compound with other molecules. For instance, a higher chemical hardness indicates lower reactivity.
Table 2: Hypothetical Quantum Chemical Reactivity Descriptors for this compound
| Descriptor | Definition | Predicted Trend |
| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Lowered by -CF3 groups |
| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Lowered by -CF3 groups |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Influences kinetic stability |
| Electronegativity (χ) | Tendency to attract electrons | High due to fluorine atoms |
| Chemical Hardness (η) | Resistance to change in electron distribution | Expected to be relatively high |
| Electrophilicity Index (ω) | Measure of electrophilic power | Moderate to high |
This table presents a qualitative prediction of quantum chemical descriptors based on the molecular structure. Actual values would require specific DFT calculations.
Applications and Advanced Research Directions Involving Bis 3 Trifluoromethyl Phenyl Methanol
Catalysis and Organocatalysis
The primary application of the bis(3-(trifluoromethyl)phenyl) moiety in catalysis is not with the methanol (B129727) compound itself, but through its incorporation into more complex organic molecules, particularly (thio)urea-based organocatalysts. These catalysts operate through non-covalent interactions, primarily hydrogen bonding.
Role as a Ligand in Catalytic Reactions
While direct use as a ligand is less common, the electronic influence of the bis(trifluoromethyl)phenyl group is a guiding principle in ligand design. This moiety is incorporated into larger structures to modulate the electronic environment of a metal center or to provide specific non-covalent interactions with substrates. For instance, tris[3,5-bis(trifluoromethyl)phenyl]borane, a related derivative, is a powerful Lewis acid used to form 'frustrated Lewis pairs' capable of activating small molecules like H2. rsc.org
Use in Asymmetric Synthesis, particularly in Michael Addition
The bis(trifluoromethyl)phenyl motif is integral to highly effective bifunctional organocatalysts used in asymmetric synthesis. These catalysts typically possess both a hydrogen-bond donating group (like thiourea) and a Lewis basic site (like a tertiary amine) wikipedia.org.
In the context of the Michael addition, a fundamental carbon-carbon bond-forming reaction, these catalysts have demonstrated remarkable efficacy. For example, Takemoto's catalyst, a chiral thiourea (B124793) derivative bearing the 3,5-bis(trifluoromethyl)phenyl group, has been successfully employed to catalyze the enantioselective Michael reaction between various nucleophiles and electrophiles. nih.govmdpi.com These reactions often proceed with high yields and excellent enantioselectivity, furnishing chiral products that are valuable synthetic intermediates. nih.govmdpi.comrsc.org The catalyst simultaneously activates the electrophile (e.g., a nitroolefin) via hydrogen bonding to the thiourea moiety and the nucleophile via the basic amine site wikipedia.orglibretexts.org.
A notable application is the Michael addition of aminomaleimides to nitroolefins, where Takemoto-type catalysts have produced the desired adducts in good yields (76-86%) and with high enantioselectivity (up to 94% ee). nih.govmdpi.com
| Reaction Type | Catalyst Type | Yield | Enantiomeric Excess (ee) | Source |
|---|---|---|---|---|
| Aminomaleimides + Nitroolefins | Takemoto's Catalyst | 76-86% | Up to 94% | nih.govmdpi.com |
| Activated Methylene Compounds + α,β-Unsaturated Imides | Thiourea-based | Not specified | Up to 93% | libretexts.org |
| Malonates + Nitroolefins | Bifunctional Thiourea | High | High | libretexts.org |
| Diphenyl Phosphite + Nitroalkenes | Bifunctional Thiourea | Good | High | rsc.org |
Development of (Thio)urea-Based Organocatalysts Incorporating the Motif
The 3,5-bis(trifluoromethyl)phenyl group is considered a "privileged motif" in the design of (thio)urea-based organocatalysts. researchgate.net The most prominent example is N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, commonly known as Schreiner’s catalyst. sigmaaldrich.comrsc.org The strong electron-withdrawing nature of the -CF3 groups significantly increases the acidity of the N-H protons of the thiourea, making it a powerful double hydrogen-bond donor. researchgate.net
This enhanced acidity allows the catalyst to effectively coordinate to and activate a wide range of substrates containing Lewis basic sites, such as carbonyls, imines, and nitro groups. sigmaaldrich.com The success of Schreiner's catalyst has led to the widespread incorporation of the 3,5-bis(trifluoromethyl)phenyl moiety into numerous other chiral and achiral organocatalysts to enhance their activity and selectivity. rsc.org These catalysts are valued for their ability to promote reactions under mild, metal-free conditions. mdpi.com
Stabilization of Transition States via Hydrogen Bonding in Catalytic Processes
The fundamental mechanism by which these organocatalysts operate is through the stabilization of transition states via hydrogen bonding. wikipedia.org In a typical reaction, such as a Michael addition, the thiourea moiety forms two hydrogen bonds with an electron-rich group on the electrophile (e.g., the oxygen atoms of a nitro group). wikipedia.orglibretexts.org
This interaction achieves several effects:
Electrophile Activation : It lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, making it more susceptible to nucleophilic attack.
Charge Stabilization : It stabilizes the negative charge that develops on the electrophile in the transition state. rsc.org
Stereochemical Control : In chiral catalysts, the rigid, well-defined hydrogen-bonding cavity orients the substrates in a specific manner, leading to the preferential formation of one enantiomer over the other.
Research combining spectroscopic and computational studies has provided evidence that these interactions are highly specific, and in some cases, even involve the polarized ortho C-H bonds of the phenyl rings contributing to the binding event. researchgate.netnortheastern.edu
Supramolecular Chemistry and Crystal Engineering
The same properties that make the bis(3-(trifluoromethyl)phenyl)methanol motif valuable in catalysis also make it useful in supramolecular chemistry and crystal engineering, where predictable, directional, non-covalent interactions are paramount.
Hydrogen Bonding Interactions in Crystal Structures
While a detailed crystal structure analysis specifically for this compound is not widely available in the surveyed literature, the expected interactions can be inferred from related structures, such as triphenylmethanol. In the solid state, such alcohols can form networks stabilized by hydrogen bonds. For triphenylmethanol, the structure reveals hydrogen-bonded pyramidal tetramers, where molecules are linked through their hydroxyl groups. researchgate.net
For this compound, the hydroxyl group (-OH) would act as a primary hydrogen bond donor and acceptor, leading to the formation of chains or cyclic motifs in the crystal lattice. Furthermore, the highly polarized C-H bonds and the fluorine atoms of the -CF3 groups can participate in weaker C-H···O, C-H···F, or C-H···π interactions, further directing the assembly of the supramolecular architecture. These directional interactions are crucial in crystal engineering for designing materials with specific packing arrangements and properties.
Formation of Two-Dimensional Molecular Arrays
The unique electronic and steric properties of the bis(3-(trifluoromethyl)phenyl) moiety, a core component of this compound, make it a compelling candidate for the construction of ordered molecular structures on surfaces. Research into closely related compounds demonstrates the principle of self-assembly driven by this functional group. For instance, studies on 3,5-bis(trifluoromethyl)benzenethiolate, which shares the same aromatic core, have shown that it forms self-assembled monolayers (SAMs) on gold surfaces. nih.gov The structure and organization of these monolayers are influenced by a complex balance of intermolecular and molecule-substrate interactions. nih.gov
The presence of the two trifluoromethyl groups can lead to distinct polymorphism in the resulting two-dimensional arrays, where the specific structural phase depends on the preparation parameters. nih.gov For example, high-quality films with a single crystallographic phase and large domains of 3,5-bis(trifluoromethyl)benzenethiolate were achieved through specific immersion and re-immersion procedures at elevated temperatures. nih.gov This indicates that the trifluoromethyl groups play a critical role in directing the self-organization process. Further research has shown that derivatives of 3,5-bis(trifluoromethyl)benzylamine can self-assemble into micro and nanotubes, a process driven by hydrogen-bonding interactions, highlighting the versatility of this chemical motif in creating ordered nanostructures. researchgate.net These examples strongly suggest the potential for this compound and its derivatives to form predictable two-dimensional molecular arrays through similar self-assembly mechanisms.
Materials Science and Advanced Functional Materials
Chiral Hybrid Materials
The 3,5-bis(trifluoromethyl)phenyl group is a valued component in the design of advanced chiral materials, particularly in the field of organocatalysis. While this compound itself is achiral, it serves as a precursor or structural analogue for chiral molecules that are synthesized for specific applications. The electron-withdrawing nature of the two trifluoromethyl groups can significantly influence the electronic environment of a catalytic center, enhancing its activity and selectivity.
This moiety is a key feature in a number of chiral thiourea organocatalysts. These catalysts are noted for their dual hydrogen-bonding capacity, which is essential for their catalytic function in asymmetric synthesis. The inclusion of the 3,5-bis(trifluoromethyl)phenyl group is crucial for modulating the acidity and hydrogen-bonding strength of the catalyst, thereby enabling highly efficient and stereoselective reactions.
Incorporation into Polymers and Composites
The incorporation of the 3,5-bis(trifluoromethyl)phenyl moiety into polymers and composite materials is a strategy to impart specific properties such as thermal stability, chemical resistance, and altered electronic characteristics. While direct polymerization of this compound is not common, its structural motif is found in various monomers designed for specialized polymers. The trifluoromethyl groups are known to enhance the pharmacokinetic and pharmacodynamic properties of molecules, and these benefits can be translated into materials science. mdpi.com
For example, pyrazole (B372694) derivatives containing the 3,5-bis(trifluoromethyl)phenyl group have been synthesized and investigated for their potent antimicrobial properties, including activity against microbial biofilms. mdpi.com Such functional monomers could be incorporated into polymer backbones to create materials with inherent antimicrobial surfaces, suitable for medical devices or coatings. The synthesis often involves reacting a precursor like 3',5'-bis(trifluoromethyl)acetophenone through several steps to create a functionalized molecule that can then be used in further material applications. mdpi.com The robustness of the bis(trifluoromethyl)phenyl group makes it suitable for creating materials that can withstand demanding environments.
Fluorinated Alcohols in Reaction Media and as Solvents
This compound belongs to the class of fluorinated alcohols, which are recognized for their unique and powerful effects as solvents and promoters in organic synthesis. bohrium.comresearchgate.net Unlike conventional alcohols, their properties are dominated by strong hydrogen-bonding donor ability and low nucleophilicity. bohrium.comresearchgate.net This combination allows them to activate substrates and stabilize transition states without participating as nucleophiles, thus preventing common side reactions. ua.es
"Booster Effect" in Chemical Reactions
Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), are known to produce a "booster effect," leading to spectacular enhancements in chemical reaction rates. researchgate.net This phenomenon is not merely a simple solvent effect but arises from the complex behavior of the alcohol molecules in solution. researchgate.netnih.govscispace.com Theoretical and experimental studies have revealed that the hydrogen-bond donor ability of these alcohols is substantially increased through aggregation. nih.govscispace.com
Rather than acting as individual monomers, the alcohol molecules form hydrogen-bonded clusters (dimers, trimers, or even larger aggregates). researchgate.netnih.gov This cooperative hydrogen bonding at the terminal hydroxyl group of the aggregate makes it a much stronger H-bond donor than a single molecule. nih.govscispace.com Kinetic studies of olefin epoxidation in HFIP, for instance, indicate that higher-order solvent aggregates (involving 2-3 monomers) are responsible for activating the oxidizing agent. nih.govresearchgate.net This aggregation-induced enhancement of H-bond donor strength is the molecular origin of the observed "booster effect". researchgate.netscispace.com
Influence on Reaction Rates and Selectivity
The distinct properties of fluorinated alcohols as solvents have a profound impact on both the rate and selectivity of a wide range of chemical transformations. ua.es Their ability to solvate and stabilize charged intermediates and transition states through strong hydrogen bonding, while being poor nucleophiles themselves, is key to this influence. bohrium.comua.es
Influence on Reaction Rates: The rate of many reactions is dramatically accelerated in fluorinated alcohols. For example, the epoxidation of olefins using hydrogen peroxide is accelerated up to 100,000-fold in HFIP compared to conventional solvents like 1,4-dioxane. researchgate.net This is attributed to the activation of hydrogen peroxide by the network of H-bonds provided by the solvent clusters. researchgate.net Similarly, nucleophilic fluorination reactions show significantly enhanced reactivity in tertiary alcohols due to hydrogen bonding between the solvent, the fluoride salt, and the leaving group. nih.gov These solvents can promote reactions under milder conditions and with greater efficiency than previously reported methods. arkat-usa.org
Influence on Selectivity: Fluorinated alcohols can also steer the outcome of a reaction, leading to high selectivity. In nucleophilic substitution reactions, the protic medium can suppress the formation of byproducts like alkenes and ethers. nih.gov By solvating the nucleophile, the solvent can make the SN2 pathway more favorable than the competing E2 elimination pathway, thereby enhancing selectivity. acs.org In electro-organic synthesis, the use of fluorinated alcohols can drive dramatic changes in chemo- and regioselectivity by actively interacting with substrates and reaction intermediates. ua.es
Table 1: Comparison of Reaction Outcomes in Different Solvent Media
Click to view interactive data table
| Reaction Type | Conventional Solvent (e.g., MeCN, Dioxane) | Fluorinated Alcohol (e.g., HFIP, TFE) | Observed Effect |
|---|---|---|---|
| Olefin Epoxidation | Very slow reaction rate | Up to 100,000-fold rate increase researchgate.net | Rate Acceleration |
| Nucleophilic Fluorination | Moderate yield, requires catalyst | Higher yield, catalyst-free nih.gov | Rate & Yield Enhancement |
| Nucleophilic Substitution | Mixture of SN2 and E2 products | Increased SN2 product, suppressed E2 nih.govacs.org | Improved Selectivity |
| C-H/N-H Activation | No observed reactivity in MeOH, MeCN, DMSO | Reaction proceeds successfully ua.es | Enabling Reactivity |
Sensing and Recognition
Currently, there are no specific, detailed research findings available in the scientific literature that describe the application of this compound as a primary component in sensing and molecular recognition systems. The design of chemical sensors and recognition agents often relies on molecules with specific functionalities and three-dimensional structures that allow for selective binding to a target analyte.
Conclusion and Future Perspectives in Bis 3 Trifluoromethyl Phenyl Methanol Research
Current Challenges and Limitations in Synthesis and Application
One of the primary challenges in the broader application of Bis(3-(trifluoromethyl)phenyl)methanol and related structures lies in its synthesis. The preparation of its precursors, particularly trifluoromethylphenyl Grignard reagents, presents significant safety risks. There are documented instances of detonations involving these reagents, potentially attributable to loss of solvent contact or runaway exothermic side reactions, necessitating the development of safer and more reliable protocols. orgsyn.orgresearchgate.net
Furthermore, traditional synthetic routes for related ketones can involve cryogenic conditions, which are often unsuitable for large-scale industrial production. orgsyn.org Alternative methods sometimes rely on expensive catalysts, such as ruthenium, or use chemicals that are corrosive and harmful, posing both economic and environmental challenges. researchgate.net These synthetic hurdles can increase the cost and complexity of producing this compound and its derivatives, thereby limiting their accessibility for widespread commercial or research applications. Overcoming these synthetic inefficiencies and safety concerns remains a key limitation to fully exploiting the potential of this class of compounds.
Emerging Research Avenues and Potential Discoveries
Despite the challenges, the unique properties of the bis(trifluoromethyl)phenyl moiety continue to open up new and exciting areas of research.
Advanced Catalysis : A significant emerging avenue is the use of related borane derivatives, such as tris[3,5-bis(trifluoromethyl)phenyl]borane, in forming "frustrated Lewis pairs" (FLPs). These FLPs have demonstrated the ability to activate small molecules like hydrogen (H2), paving the way for new metal-free catalytic systems. rsc.org
Biocatalysis : Enzyme-catalyzed synthesis is another promising field. The use of enzymes like Candida antarctica lipase-B for the enantioselective transesterification of related racemic alcohols offers an efficient and environmentally benign route to chiral intermediates that are crucial for the pharmaceutical industry. researchgate.net
Medicinal Chemistry : In drug discovery, the focus is on incorporating the bis(trifluoromethyl)phenyl group into novel molecular scaffolds. Research into pyrazole (B372694) derivatives containing this moiety has yielded compounds with potent antimicrobial activity against drug-resistant bacteria, including MRSA. nih.govmdpi.com The trifluoromethyl groups are known to enhance pharmacokinetic properties, making this an active area for discovering new therapeutic agents. nih.gov
Materials Science : The compound serves as a building block for advanced materials. bldpharm.com Isocyanate derivatives are being used to synthesize high-performance polymers and polyurethanes with enhanced thermal stability and chemical resistance. chemimpex.com There is also growing interest in its use for creating materials with novel optical and electronic properties, such as those for Covalent Organic Frameworks (COFs) and Aggregation-Induced Emission (AIE) systems. bldpharm.com
Broader Impact on Organic Synthesis and Materials Science
The research surrounding this compound has a notable impact on several scientific fields. In organic synthesis, the development of safer procedures for handling energetic intermediates like trifluoromethylphenyl Grignard reagents contributes valuable knowledge to process safety for a whole class of important reactions. orgsyn.orgresearchgate.net The exploration of this structure in asymmetric catalysis provides new ligands and catalysts for producing chiral molecules with high enantioselectivity, a critical need in the pharmaceutical industry. google.com
In materials science, the incorporation of the bis(trifluoromethyl)phenyl group is a key strategy for designing materials with superior properties. Its electron-withdrawing nature and steric profile contribute to the creation of polymers with high thermal stability, chemical inertness, and specific optical characteristics. chemimpex.com This has direct implications for the development of advanced coatings, high-performance plastics, and specialized electronic materials.
Furthermore, in medicinal chemistry, the strategic use of trifluoromethyl groups, as seen in this compound's structure, is a well-established principle for optimizing drug candidates. It can enhance metabolic stability, receptor binding affinity, and bioavailability. nih.gov The continued synthesis and application of molecules like this compound, therefore, not only provides specific solutions but also advances the fundamental principles of molecular design in both materials and medicine.
Q & A
Basic Research Questions
What synthetic routes are effective for preparing Bis(3-(trifluoromethyl)phenyl)methanol, and how can reaction conditions be optimized?
This compound is typically synthesized via reduction of its ketone precursor, Bis(3-(trifluoromethyl)phenyl)methanone. A common method involves catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under hydrogen pressure (5–10 bar) in methanol at 40–60°C . Alternative routes include hydride reductions (e.g., NaBH4 or LiAlH4) in anhydrous THF, though selectivity must be monitored due to potential over-reduction. Optimization involves adjusting catalyst loading (5–10 wt%), reaction time (4–24 hours), and solvent polarity to maximize yield (>80%) and purity (HPLC >98%) .
How can researchers characterize this compound to confirm structural integrity and purity?
Key analytical techniques include:
- NMR Spectroscopy : ¹H and ¹⁹F NMR to confirm the presence of the trifluoromethyl groups (δ ~ -62 ppm in ¹⁹F NMR) and hydroxyl proton (δ ~1.5–2.5 ppm, broad singlet in ¹H NMR) .
- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 244.13 (C₉H₆F₆O⁺) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
- Melting Point : Reported as 77–82°C for analogous trifluoromethyl-substituted benzyl alcohols .
What safety precautions are critical when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage : Inert atmosphere (N₂ or Ar) at 2–8°C to prevent oxidation or moisture absorption .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .
Advanced Research Questions
How does the electron-withdrawing trifluoromethyl group influence the reactivity of this compound in nucleophilic substitutions?
The trifluoromethyl groups deactivate the aromatic ring via meta-directing effects, reducing electrophilic substitution rates. However, the hydroxyl group can act as a weak nucleophile in esterification or etherification reactions. For example, Mitsunobu reactions with triphenylphosphine/DIAD enable stereoselective coupling to chiral centers . Kinetic studies show reaction rates are 3–5× slower compared to non-fluorinated analogs due to steric and electronic effects .
What contradictions exist in reported synthetic yields, and how can they be resolved?
Discrepancies in yields (50–90%) arise from:
- Catalyst Deactivation : Pd/C may lose activity if exposed to moisture; pre-drying catalysts at 120°C improves efficiency .
- By-Product Formation : Over-reduction to diarylmethanes occurs with excess H₂ pressure; controlled hydrogenation (5 bar, 4 hours) minimizes this .
- Purification Challenges : Column chromatography (silica gel, hexane/EtOAc 4:1) is required to separate diastereomers or hydroxylated by-products .
How is this compound utilized as an intermediate in pharmaceutical synthesis?
This compound is a key precursor in synthesizing Aprepitant (antiemetic drug) intermediates. For example, it undergoes stereoselective coupling with morpholine derivatives via Mitsunobu conditions to form chiral ethers, followed by sulfonation to yield bioactive salts . Its trifluoromethyl groups enhance metabolic stability and binding affinity in target receptors .
What strategies mitigate stability issues during long-term storage of this compound?
- Inert Packaging : Store under argon in amber glass vials to prevent UV degradation .
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation .
- Moisture Control : Use molecular sieves (3Å) in storage containers to maintain <1% humidity .
How can computational modeling predict the biological activity of this compound derivatives?
Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking simulations (AutoDock Vina) model interactions with enzymes like cytochrome P450, showing enhanced binding via CF₃···π interactions . These models guide structural modifications for improved pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
